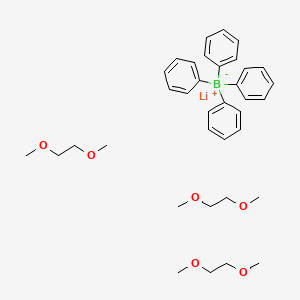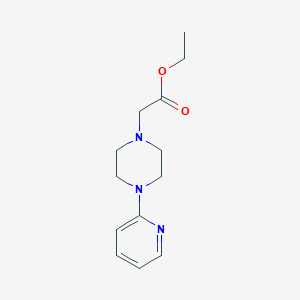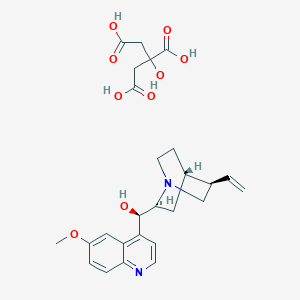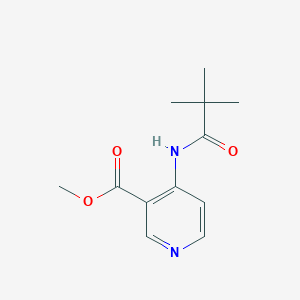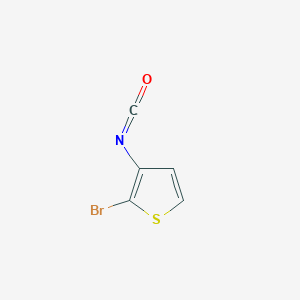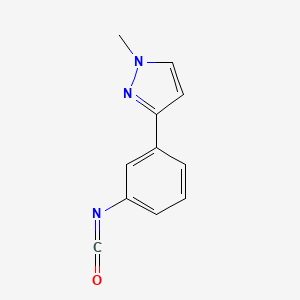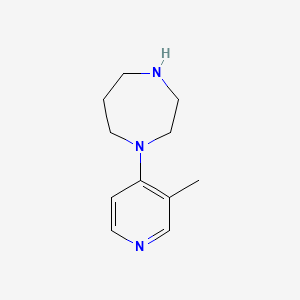
Potassium;4-hydroxybenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H5KO4S. It is a potassium salt of 4-hydroxybenzenesulfonic acid, which is also known as phenol-4-sulfonic acid. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 4-hydroxybenzenesulfonic acid can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, which is then neutralized with potassium hydroxide to yield the potassium salt.
Industrial Production Methods: In industrial settings, the production of potassium 4-hydroxybenzenesulfonic acid follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, concentration, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: Potassium 4-hydroxybenzenesulfonic acid can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium 4-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It has applications in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium 4-hydroxybenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the hydroxyl and sulfonic acid groups. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-hydroxybenzenesulfonate
- Phenol-4-sulfonic acid
- 4-Sulfobenzoic acid potassium salt
- Benzenesulfonic acid
Comparison: Potassium 4-hydroxybenzenesulfonic acid is unique due to its potassium salt form, which provides different solubility and reactivity compared to its sodium counterpart. The presence of the potassium ion can influence the compound’s behavior in various chemical reactions and applications, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
30145-40-5 |
|---|---|
Molekularformel |
C6H5KO4S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
potassium;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
VMNZSPZHEZLXCQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[K+] |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


